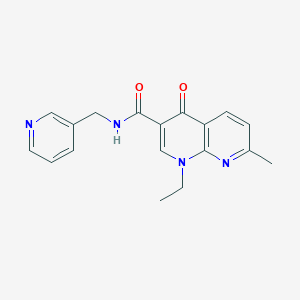![molecular formula C14H13NO4 B5775354 {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5775354.png)
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid, also known as MFA-PA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
科学的研究の応用
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The exact mechanism of action of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid is not fully understood. However, studies have suggested that {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. Additionally, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to have various biochemical and physiological effects. Studies have shown that {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid can inhibit the activity of certain enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. Additionally, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to induce apoptosis in cancer cells. {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has several advantages for use in lab experiments. It is a synthetic compound, allowing for precise control over the purity and concentration of the compound. Additionally, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to have low toxicity, making it suitable for use in cell culture experiments. However, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has limitations in terms of its solubility in water, which may affect its efficacy in certain experiments.
将来の方向性
There are several future directions for research on {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid. One area of interest is in the development of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid derivatives with improved solubility and efficacy. Additionally, further research is needed to fully understand the mechanism of action of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid in cancer cells and inflammatory diseases. Finally, studies are needed to investigate the potential use of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid in combination with other cancer therapies to enhance their efficacy.
Conclusion:
In conclusion, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid is a synthetic compound with potential applications in various fields of scientific research, particularly in cancer research and the treatment of inflammatory diseases. The synthesis method for {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid is well-established, and the compound has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid and its potential applications in combination with other cancer therapies.
合成法
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid can be synthesized through a multistep process involving the reaction of 2-methyl-3-furoic acid with aniline, followed by acylation with 4-chloroacetic acid. The resulting intermediate is then reduced to yield {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid. This method has been reported to yield a high purity product, making it suitable for various research applications.
特性
IUPAC Name |
2-[4-[(2-methylfuran-3-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-12(6-7-19-9)14(18)15-11-4-2-10(3-5-11)8-13(16)17/h2-7H,8H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYLIRBDGNUAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7031226 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)
![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)
![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)


![N-(3-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5775320.png)





![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)
